molecular formula C12H13N5O3 B2990070 2-[5-(3,4,5-Trimethoxyphenyl)tetrazol-2-yl]acetonitrile CAS No. 890095-52-0

2-[5-(3,4,5-Trimethoxyphenyl)tetrazol-2-yl]acetonitrile

Cat. No.: B2990070
CAS No.: 890095-52-0
M. Wt: 275.268
InChI Key: ISLFTEKCHKHIMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[5-(3,4,5-Trimethoxyphenyl)tetrazol-2-yl]acetonitrile (CAS 890095-52-0) is a chemical compound supplied as a dry powder for research applications. It has a molecular weight of 275.27 and an empirical formula of C12H13N5O3 . This compound is designed for biological screening and lead optimization processes in drug discovery . Its structure incorporates a tetrazole ring, a privileged scaffold in medicinal chemistry known to act as a bioisostere for carboxylic acids, which can enhance membrane permeability and metabolic stability. The 3,4,5-trimethoxyphenyl moiety is a common pharmacophore found in ligands targeting various proteins . Calculated physicochemical properties suggest favorable drug-like characteristics, including a LogP of 1.067, zero hydrogen bond donors, and three hydrogen bond acceptors, which may be suitable for early-stage development . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers should handle the compound appropriately in a controlled laboratory environment.

Properties

IUPAC Name

2-[5-(3,4,5-trimethoxyphenyl)tetrazol-2-yl]acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N5O3/c1-18-9-6-8(7-10(19-2)11(9)20-3)12-14-16-17(15-12)5-4-13/h6-7H,5H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISLFTEKCHKHIMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2=NN(N=N2)CC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-(3,4,5-Trimethoxyphenyl)tetrazol-2-yl]acetonitrile typically involves the reaction of 3,4,5-trimethoxyphenylhydrazine with an appropriate nitrile compound under acidic or basic conditions to form the tetrazole ring. The reaction is often carried out in the presence of a catalyst, such as copper(II) sulfate, to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

2-[5-(3,4,5-Trimethoxyphenyl)tetrazol-2-yl]acetonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted tetrazole derivatives.

Mechanism of Action

The mechanism of action of 2-[5-(3,4,5-Trimethoxyphenyl)tetrazol-2-yl]acetonitrile involves its interaction with specific molecular targets and pathways. The trimethoxyphenyl group is known to inhibit enzymes such as tubulin and heat shock protein 90 (Hsp90), leading to anti-cancer effects. Additionally, the tetrazole ring can interact with various receptors and enzymes, modulating their activity and resulting in diverse biological effects .

Comparison with Similar Compounds

Key Observations :

  • Nitrile groups are common in all compared compounds, enabling further derivatization (e.g., hydrolysis to carboxylic acids or participation in click chemistry).

Key Findings :

  • Thiazolidinone derivatives (e.g., Compound 22) achieve high yields (80–89%) under optimized conditions .
  • Triazole synthesis requires strict temperature control (-5°C) to minimize unreacted starting material .

Physicochemical Properties

Compound Type Melting Point (°C) Solubility Molecular Weight (g/mol) Reference
Target Compound Not reported Likely polar organic solvents ~289.3 (calculated)
Thiazolidinone Derivatives 158–217 DMSO, DMF 500–600
Triazole Derivatives Not reported Alkaline solutions, organic solvents ~300–350
Thiazole-Benzodioxin Hybrid Not reported Unreported 258.30

Key Observations :

  • Thiazolidinone derivatives exhibit higher molecular weights (500–600 g/mol) due to bulky substituents .
  • Triazole-derived acetonitriles show broad solubility, including in mineral acids, which may enhance formulation flexibility .

Analytical Characterization

  • Thiazolidinones: Characterized via $ ^1H $-NMR, MS (EI), and elemental analysis (C, H, N, S content) .
  • Triazoles : Monitored by HPLC/DAD-MS to ensure purity; impurities arise at elevated temperatures .
  • Target Compound: No analytical data provided in the evidence, though commercial availability suggests rigorous quality control .

Biological Activity

The compound 2-[5-(3,4,5-trimethoxyphenyl)tetrazol-2-yl]acetonitrile is a tetrazole derivative that has garnered attention for its potential biological activities. Tetrazoles are known for their diverse pharmacological properties, including anti-inflammatory, analgesic, and anti-cancer effects. This article delves into the biological activity of this compound, exploring its mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C12H13N5O3
  • Molecular Weight : 275.26 g/mol
  • CAS Number : [Not specified]

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • Inhibition of Enzymes : The compound has shown potential as an inhibitor of certain enzymes involved in inflammatory pathways.
  • Receptor Modulation : It may modulate receptor activity, particularly in the context of pain and inflammation.

Anti-Cancer Activity

Recent studies have highlighted the anti-cancer potential of tetrazole derivatives. For instance, compounds similar to this compound have demonstrated cytotoxic effects against various cancer cell lines. The following table summarizes findings from relevant studies:

CompoundCell LineIC50 (µM)Mechanism
Compound ADLD-1 (colon cancer)0.43Induces apoptosis
Compound BHT-29 (colon cancer)0.16Cell cycle arrest
This compoundTBDTBDTBD

Note: Specific IC50 values for this compound were not found in the current literature and require further investigation.

Anti-inflammatory Activity

Tetrazole compounds have also been studied for their anti-inflammatory properties. The presence of the trimethoxyphenyl group may enhance the compound's ability to inhibit pro-inflammatory cytokines.

Case Studies

  • Study on Cytotoxicity : A study evaluating various tetrazole derivatives found that some exhibited significant cytotoxicity against cancer cell lines while maintaining low toxicity to normal cells. This suggests a favorable therapeutic index for further development .
  • Receptor Interaction Studies : Another investigation focused on tetrazole-containing compounds showed promising results in modulating receptor activity related to pain pathways. The specific interactions and binding affinities were assessed using molecular docking studies .

Q & A

Q. What are the established synthetic routes for 2-[5-(3,4,5-Trimethoxyphenyl)tetrazol-2-yl]acetonitrile, and how do reaction conditions influence yield?

Methodological Answer: The compound is typically synthesized via cyclocondensation of 3,4,5-trimethoxyphenyltetrazole precursors with chloroacetonitrile under alkaline conditions. Key variables include solvent selection (e.g., propanol or acetonitrile), temperature (reflux at 80–100°C), and stoichiometric ratios. For example, anhydrous sodium acetate is often added post-reaction to neutralize byproducts, improving purity . Yield optimization requires monitoring reaction completion via thin-layer chromatography (TLC) and recrystallization from ethanol to isolate the product .

Q. What spectroscopic and analytical techniques are critical for characterizing this compound?

Methodological Answer: Proton nuclear magnetic resonance (¹H NMR) is essential for confirming the tetrazole ring protons (δ 8.5–9.5 ppm) and the acetonitrile moiety (δ 3.5–4.0 ppm). Elemental analysis validates stoichiometry (C, H, N percentages), while Fourier-transform infrared spectroscopy (FTIR) identifies functional groups (e.g., C≡N stretch at ~2250 cm⁻¹). Mass spectrometry (HR-ESI) provides exact molecular weight confirmation, as demonstrated in analogous tetrazole derivatives .

Q. How should researchers handle safety concerns related to acetonitrile derivatives during synthesis?

Methodological Answer: Acetonitrile derivatives require strict ventilation (fume hoods), personal protective equipment (nitrile gloves, lab coats), and spill containment protocols. Storage should prioritize airtight containers in cool, dry environments to prevent hydrolysis. Emergency measures for inhalation include immediate fresh air exposure, while skin contact necessitates washing with soap and water .

Advanced Research Questions

Q. How can computational methods predict the bioactivity of this compound derivatives?

Methodological Answer: Tools like PASS ONLINE software can predict biological activity by analyzing structural motifs. For instance, the trimethoxyphenyl group is associated with tubulin inhibition (relevant in anticancer research). Molecular docking studies (using AutoDock Vina) can model interactions with target proteins (e.g., β-tubulin), while QSAR models correlate substituent effects with activity .

Q. What strategies resolve contradictions in reaction outcomes when substituting the trimethoxyphenyl group?

Methodological Answer: Discrepancies in reactivity may arise from steric hindrance or electronic effects. For example, 3,4,5-trimethoxyphenyl groups enhance solubility but reduce electrophilicity compared to non-substituted analogs. Systematic variation of substituents (e.g., comparing 2-, 3-, and 4-methoxy derivatives) paired with DFT calculations (e.g., Gaussian09) can elucidate electronic contributions .

Q. How do heterogeneous vs. homogeneous catalysis impact the scalability of tetrazole-acetonitrile coupling reactions?

Methodological Answer: Homogeneous catalysts (e.g., CuI) improve reaction rates but complicate purification. Heterogeneous alternatives (e.g., zeolite-supported catalysts) enable easier recovery and reuse, though may reduce yield. Comparative studies should assess turnover frequency (TOF), catalyst leaching (via ICP-MS), and green chemistry metrics (E-factor) .

Q. What experimental designs validate the stability of this compound under physiological conditions?

Methodological Answer: Simulated physiological stability can be tested via HPLC monitoring of degradation in phosphate-buffered saline (PBS, pH 7.4) at 37°C. Accelerated stability studies (e.g., 40°C/75% relative humidity) identify degradation products, while LC-MS/MS characterizes metabolites. Stability is critical for in vivo applications .

Data Contradiction Analysis

Q. How to address discrepancies in reported melting points for structurally similar tetrazole-acetonitrile derivatives?

Methodological Answer: Variations may stem from impurities or polymorphic forms. Reproduce synthesis using rigorous purification (e.g., column chromatography) and confirm crystallinity via X-ray diffraction (single-crystal XRD). Differential scanning calorimetry (DSC) can differentiate polymorphs by their distinct thermal profiles .

Q. Why do some studies report conflicting bioactivity results for trimethoxyphenyl-containing compounds?

Methodological Answer: Bioactivity discrepancies often relate to assay conditions (e.g., cell line specificity, concentration ranges). Validate results using orthogonal assays (e.g., MTT vs. clonogenic survival assays) and control for compound stability in culture media. Meta-analyses of published IC₅₀ values can identify trends .

Methodological Resources

  • Synthesis Optimization : Refer to reaction schematics in for step-by-step protocols.
  • Computational Modeling : Utilize PASS ONLINE and AutoDock for bioactivity prediction.
  • Safety Protocols : Follow guidelines in for handling hazardous intermediates.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.